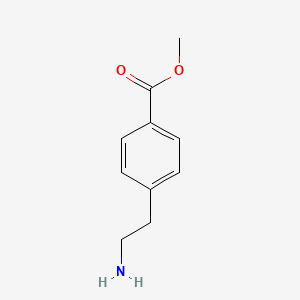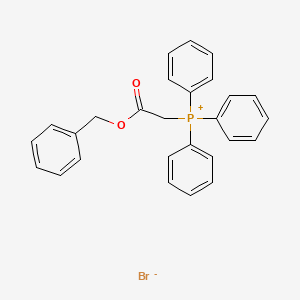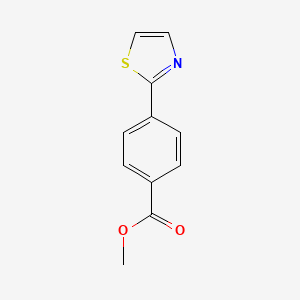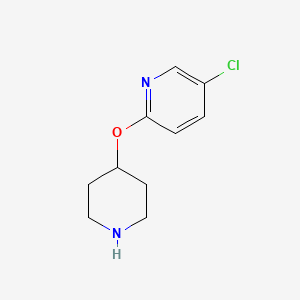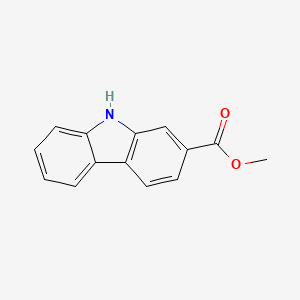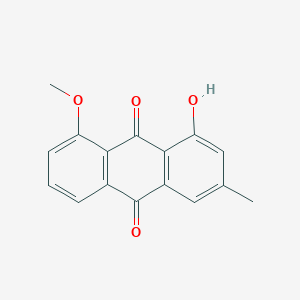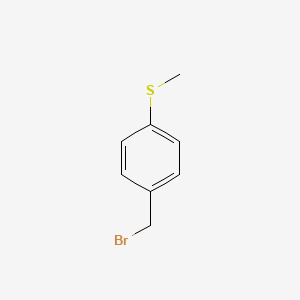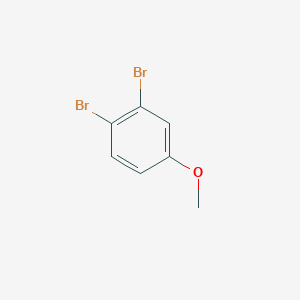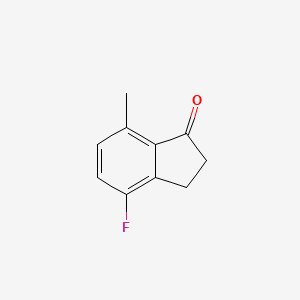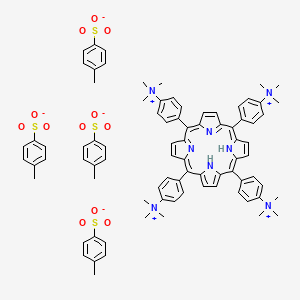
5-苯基-10,15,20-三(4-磺酸苯基)卟啉三钠盐
描述
5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin, commonly referred to as TTMAPP, is a water-soluble porphyrin compound. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play a crucial role in biological processes such as oxygen transport and photosynthesis. TTMAPP is particularly notable for its applications in scientific research, especially in the fields of chemistry, biology, and medicine.
科学研究应用
TTMAPP has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photodynamic therapy and as a sensor for metal ions.
Biology: Employed in studies of cellular processes and as a fluorescent marker.
Medicine: Investigated for its potential in cancer treatment through photodynamic therapy.
Industry: Utilized in the development of sensors and diagnostic tools.
作用机制
Target of Action
The primary target of Ttmapp is the Ti3C2TX nanosheets . These nanosheets are a type of two-dimensional material that have been widely used in various applications including supercapacitors, batteries, electro-catalysis, electrochromic devices, field-effect transistors, electromagnetic interference shielding, and biomedicines .
Mode of Action
Ttmapp interacts with its targets through noncovalent functionalization . The electrostatic interactions between the cationic porphyrins of Ttmapp and the Ti3C2TX nanosheets are confirmed by changes in the zetapotential and photophysical measurements . This interaction results in the formation of hybrids that show good stabilities in water against oxidation .
Biochemical Pathways
The interaction between ttmapp and ti3c2tx nanosheets leads to an energy/electron transfer between the porphyrins and the nanosheets . This could potentially affect various biochemical pathways, particularly those related to energy transfer and oxidation processes.
Pharmacokinetics
The pharmacokinetics of Ttmapp involve a pH-dependent release of cationic porphyrins . The release of Ttmapp is enhanced from 13% at pH 7.5 to 80% at pH 2.3 . This suggests that the bioavailability of Ttmapp can be significantly influenced by the pH of the environment.
Result of Action
The interaction of Ttmapp with its target leads to the formation of stable hybrids that resist oxidation . This could potentially result in enhanced stability and performance of the Ti3C2TX nanosheets in various applications.
Action Environment
The action, efficacy, and stability of Ttmapp are significantly influenced by environmental factors, particularly pH . The release of Ttmapp is enhanced in acidic conditions , suggesting that its action could be more effective in such environments. Furthermore, Ttmapp shows good stability against oxidation, which could be beneficial in oxidative environments .
生化分析
Biochemical Properties
The biochemical properties of Ttmapp are not fully understood due to the complexity of its structure and the lack of extensive research. As a porphyrin derivative, it is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific functional groups present in Ttmapp .
Cellular Effects
Given its structural similarity to other porphyrins, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Ttmapp is not well-defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of Ttmapp at different dosages in animal models have not been extensively studied. Therefore, information on threshold effects, as well as toxic or adverse effects at high doses, is currently unavailable .
Subcellular Localization
It is unclear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Disclaimer: The information provided in this article is based on the current knowledge and understanding of Ttmapp. As research progresses, our understanding of this compound may change. Always refer to the most recent scientific literature for the most accurate and up-to-date information .
准备方法
Synthetic Routes and Reaction Conditions
TTMAPP can be synthesized through a series of chemical reactions involving the condensation of pyrrole with aldehydes, followed by the introduction of trimethylammonium groups. The synthesis typically involves the following steps:
Condensation Reaction: Pyrrole is condensed with 4-formylbenzenesulfonate in the presence of an acid catalyst to form a porphyrin intermediate.
Quaternization: The intermediate is then treated with methyl iodide to introduce the trimethylammonium groups, resulting in the formation of TTMAPP.
Industrial Production Methods
Industrial production of TTMAPP follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
TTMAPP undergoes various chemical reactions, including:
Protonation: TTMAPP can be protonated in acidic conditions, leading to changes in its optical properties.
Aggregation: In certain solvents, TTMAPP can aggregate, forming dimers or higher-order structures.
Complexation: TTMAPP can form complexes with metal ions, which can alter its electronic and photophysical properties.
Common Reagents and Conditions
Protonation: Typically carried out in acidic solutions, such as hydrochloric acid.
Aggregation: Observed in mixed solvents like water-methanol mixtures.
Complexation: Metal ions such as zinc and copper are commonly used to form complexes with TTMAPP.
Major Products Formed
Protonated TTMAPP: Formed in acidic conditions.
Aggregated TTMAPP: Formed in mixed solvents.
Metal Complexes: Formed with metal ions like zinc and copper.
相似化合物的比较
TTMAPP is unique among porphyrins due to its water solubility and the presence of trimethylammonium groups. Similar compounds include:
5,10,15,20-Tetrakis(4-sulfonatophenyl)porphyrin: Another water-soluble porphyrin but with sulfonate groups instead of trimethylammonium groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups and is less soluble in water compared to TTMAPP.
TTMAPP’s unique properties make it particularly suitable for applications in aqueous environments and for use as a sensor and photosensitizer.
属性
IUPAC Name |
4-methylbenzenesulfonate;trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]-21,22-dihydroporphyrin-5-yl]phenyl]azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H62N8.4C7H8O3S/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;4*1-6-2-4-7(5-3-6)11(8,9)10/h13-36,57-58H,1-12H3;4*2-5H,1H3,(H,8,9,10)/q+4;;;;/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFPMEOALZKHNR-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H90N8O12S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475104 | |
| Record name | Ttmapp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1531.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69458-20-4 | |
| Record name | Ttmapp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10475104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,10,15,20-tetrakis(p-Trimethylammoniophenyl)-21H,23H-porphine tetra-p-toluenesulfonate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



